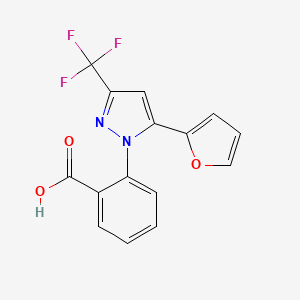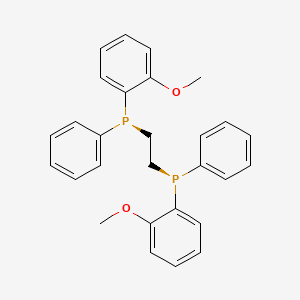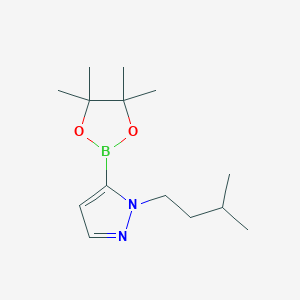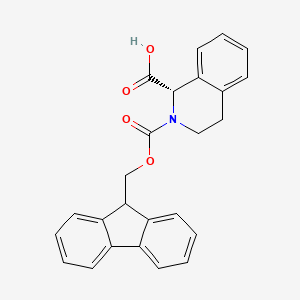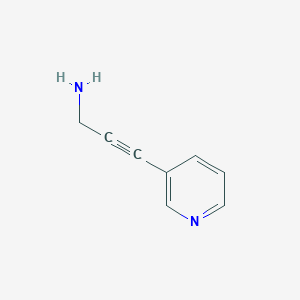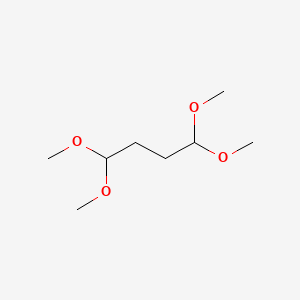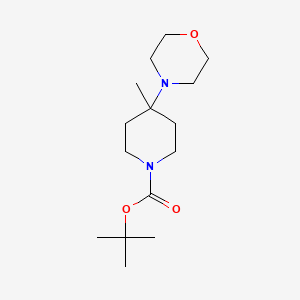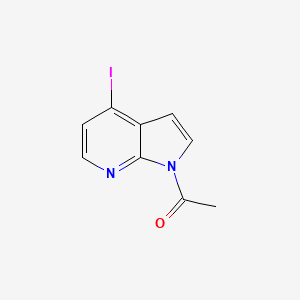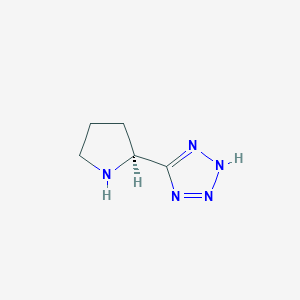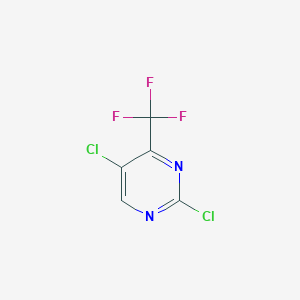
2,5-Dichloro-4-(trifluorométhyl)pyrimidine
Vue d'ensemble
Description
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Applications De Recherche Scientifique
2,5-Dichloro-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is known to be a unique anti-metabolic drug with a distinctive anti-cancer mechanism .
Mode of Action
It is known to have a unique anti-cancer mechanism and has been used in various cancer treatments with significant efficacy .
Biochemical Pathways
It is known to have a broad-spectrum herbicidal activity and can be used with photosynthesis inhibitors to enhance weed control effects .
Result of Action
It is known to have significant efficacy in various cancer treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. It is recommended to handle this compound only in a well-ventilated area or outdoors, and keep away from heat, sparks, open flames, and hot surfaces . It should be stored at a temperature between 2-8°C in an inert atmosphere .
Analyse Biochimique
Biochemical Properties
2,5-Dichloro-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,5-Dichloro-4-(trifluoromethyl)pyrimidine can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules . Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2,5-Dichloro-4-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 2,5-Dichloro-4-(trifluoromethyl)pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function. Studies have shown that 2,5-Dichloro-4-(trifluoromethyl)pyrimidine remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity . Long-term effects observed in in vitro and in vivo studies include changes in cellular function and viability, which are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include organ damage, altered physiological functions, and in severe cases, mortality .
Metabolic Pathways
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the detoxification and elimination of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine from the body .
Transport and Distribution
The transport and distribution of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine can influence its activity and effectiveness in biochemical and cellular processes .
Subcellular Localization
The subcellular localization of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that 2,5-Dichloro-4-(trifluoromethyl)pyrimidine reaches its intended targets within the cell . The compound’s distribution within subcellular compartments can also affect its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-(trifluoromethyl)pyrimidine can be synthesized through various synthetic routes. One common method involves the reaction of uracil with chlorinating agents to introduce chlorine atoms at the 2 and 5 positions of the pyrimidine ring. The trifluoromethyl group can be introduced using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine typically involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include diarylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group.
2,5-Dichloro-4-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications .
Propriétés
IUPAC Name |
2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQDEGSBJJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463380 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-98-2 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
